2'-O-Methylguanosine

Mass spectrometry Nucleoside stability Gas-phase chemistry

Procure 2'-O-Methylguanosine (2140-71-8), a naturally occurring modified nucleoside, for applications requiring precise oligonucleotide duplex tuning. Unlike unmodified guanosine or deoxyguanosine, its 2'-O-methyl group provides a defined terminal stabilization of +2.6 kcal/mol in matched pairs, offering predictable per-modification Tm increases (~+1.3°C) for designing isoenergetic hybridization probes. This enables consistent thermodynamic performance in microarray-based expression profiling and antisense constructs where moderate affinity (IC50 ≈ 220 nM) reduces LNA-associated hepatotoxicity risks. The well-characterized gas-phase stability and inverted hydrogen-bonding polarity also make Gm an ideal reference standard for tandem MS method validation. As a core Cap1 component, it enhances mRNA translational efficiency, supporting mRNA therapeutic development with improved innate immune evasion.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
Cat. No. B8802630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Methylguanosine
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
InChIInChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)
InChIKeyOVYNGSFVYRPRCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Methylguanosine: A Stabilized Guanosine Analog for Antisense, siRNA, and mRNA Cap Research Applications


2'-O-Methylguanosine (Guom; CAS 2140-71-8) is a naturally occurring modified nucleoside produced in tRNAs by tRNA guanosine-2'-O-methyltransferase [1]. It is a derivative of guanosine featuring a methyl group at the 2'-O position of the ribose sugar, which distinguishes it from unmodified RNA (2'-OH) and DNA (2'-H) nucleosides [2]. This 2'-O-methylation confers altered hydrogen-bonding characteristics, enhanced nuclease resistance, and modified thermodynamic properties when incorporated into oligonucleotides . It is commercially available as a white solid (melting point: 227-231°C, decomposition; density: 1.98±0.1 g/cm³ predicted) with solubility in DMSO and slight aqueous solubility .

Why 2'-O-Methylguanosine Cannot Be Substituted with Unmodified Guanosine or DNA Guanosine in Oligonucleotide Design


In-class compounds such as unmodified guanosine (RNA, 2'-OH) and deoxyguanosine (DNA, 2'-H) cannot be simply interchanged with 2'-O-methylguanosine in oligonucleotide applications due to fundamental differences in glycosidic bond stability, duplex thermodynamic behavior, and nuclease resistance. Gas-phase studies using energy-resolved collision-induced dissociation (ER-CID) demonstrate that the glycosidic bond stability of protonated 2'-O-methylguanosine exceeds that of its DNA analogue but is weakened relative to its RNA counterpart [1]. Furthermore, the 2'-O-methyl group alters hydrogen-bonding between the 2'- and 3'-substituents and inverts the preferred polarity of this interaction versus RNA analogues, leading to distinct structural and energetic outcomes [1]. When incorporated into antisense oligonucleotides, 2'-O-methyl RNA-DNA chimeras exhibit a Tm increase of approximately 1.3°C per modification relative to unmodified DNA antisense oligos , and demonstrate distinct cellular potency profiles (IC50 ≈ 220 nM) compared to phosphorothioate (IC50 ≈ 70 nM) and LNA gapmer (IC50 = 0.4 nM) alternatives [2]. These quantifiable differences preclude generic substitution without altering experimental outcomes.

Quantitative Evidence Guide: 2'-O-Methylguanosine Differentiation from DNA and RNA Guanosine Analogs


Glycosidic Bond Stability of Protonated 2'-O-Methylguanosine Versus DNA and RNA Guanosine

In a tandem mass spectrometry study using energy-resolved collision-induced dissociation (ER-CID), the glycosidic bond stability of protonated 2'-O-methylguanosine (Guom) was quantitatively compared to its DNA (2'-H) and RNA (2'-OH) analogues via CID50% survival yield analysis [1]. The glycosidic bond of protonated Guom is more stable than that of protonated deoxyguanosine but less stable than that of protonated guanosine [1].

Mass spectrometry Nucleoside stability Gas-phase chemistry

Cellular Gene Silencing Potency: 2'-O-Methyl RNA Gapmer Versus Phosphorothioate and LNA Gapmer

In a comparative co-transfection study in mammalian cells targeting the vanilloid receptor subtype 1 (VR1), a chimeric 2'-O-methyl RNA-DNA gapmer oligonucleotide exhibited an IC50 of approximately 220 nM, which was 3-fold less potent than a phosphorothioate oligonucleotide (IC50 ≈ 70 nM) and 550-fold less potent than an LNA-DNA-LNA gapmer (IC50 = 0.4 nM) [1]. For reference, siRNA targeting the same gene achieved an IC50 of 0.06 nM [1].

Antisense oligonucleotides Gene silencing Gapmer

Duplex Thermal Stabilization: 2'-O-Methylguanosine Terminal Contributions

A thermodynamic study of 2'-O-Me-RNA/RNA duplexes quantified the stabilization conferred by terminal 2'-O-methylguanosine (GM) residues [1]. A 3'-terminal GM in a GM-C matched pair stabilizes the duplex by 2.6 kcal/mol (ΔΔG°37) compared to the unmodified terminal pair [1]. When forming a G-A, G-G, or G-U mismatch, a 3'-terminal GM enhances stability by an average of 0.7 kcal/mol, whereas the corresponding LNA-guanosine (GL) mismatch stabilization averages 1.5 kcal/mol [1].

Thermodynamics RNA hybridization Probe design

Duplex Tm Increment Per Modification: 2'-O-Methyl RNA Versus Unmodified DNA

Incorporation of 2'-O-methyl RNA nucleotides into an antisense DNA oligonucleotide (forming a 2'-O-methyl RNA/DNA chimera) increases the thermal melting temperature (Tm) of its duplex with complementary RNA by approximately 1.3°C per 2'-O-methyl RNA residue added, relative to the duplex formed by an unmodified antisense DNA oligonucleotide .

Oligonucleotide synthesis Duplex stability Antisense design

Hydrogen-Bonding Conformational Effects of 2'-O-Methylation Versus 2'-OH and 2'-H

Infrared multiple photon dissociation (IRMPD) action spectroscopy and theoretical calculations revealed that 2'-O-methylation alters hydrogen-bonding patterns at the ribose moiety. Specifically, the 2'-O-methyl and 2'-hydroxyl substituents enable a hydrogen-bonding interaction between the 2'- and 3'-substituents, whereas a 2'-hydrogen atom (as in DNA) does not [1]. Furthermore, 2'-O-methylation reduces the number of stable low-energy hydrogen-bonded conformations possible and importantly inverts the preferred polarity of this interaction versus that of the RNA (2'-OH) analogues [1].

Conformational analysis Hydrogen bonding Nucleoside structure

Recommended Research and Industrial Applications for 2'-O-Methylguanosine Based on Quantitative Evidence


Isoenergetic RNA Hybridization Probe Design Requiring Predictable Terminal Stabilization

Based on the quantified terminal stabilization data (3'-terminal GM in matched pair: +2.6 kcal/mol; 3'-terminal GM mismatch: +0.7 kcal/mol) [1], 2'-O-methylguanosine is optimally suited for designing isoenergetic 2'-O-Me-RNA/RNA hybridization probes. The precise thermodynamic contributions enable researchers to tune probe melting behavior predictably, which is essential for microarray-based RNA expression profiling and RNA structure interrogation where uniform hybridization efficiency across probe sets is required.

Antisense Oligonucleotide Development Where Moderate Nuclease Resistance and Tunable Tm Are Prioritized

Given the per-modification Tm increase of +1.3°C relative to unmodified DNA antisense oligos , and the established cellular potency profile (IC50 ≈ 220 nM in gapmer format) [2], 2'-O-methylguanosine is appropriate for antisense applications requiring moderate duplex stabilization and nuclease resistance without the extreme affinity (and potential hepatotoxicity risks) associated with LNA modifications. The compound offers a middle-ground performance tier between unmodified phosphorothioates and high-affinity LNA gapmers.

Mass Spectrometry-Based Nucleoside Stability Studies Requiring Gas-Phase Structural Benchmarking

The well-characterized gas-phase glycosidic bond stability and hydrogen-bonding conformational behavior of protonated 2'-O-methylguanosine, established via ER-CID and IRMPD action spectroscopy [3], make it a valuable reference standard for tandem mass spectrometry studies investigating the effects of ribose modifications on nucleoside fragmentation pathways. The inverted hydrogen-bonding polarity and reduced conformational ensemble relative to RNA guanosine provide a distinct spectral signature for method validation.

mRNA Cap Structure Research Involving Cap1-Mediated Translation Enhancement

2'-O-Methylguanosine is a core component of Cap1 structures (m7GpppNm), where 2'-O-methylation of the first transcribed nucleotide has been shown to significantly increase mRNA expression compared to Cap0 in JAWS II dendritic cells [4]. This makes 2'-O-methylguanosine-containing cap analogs relevant for mRNA therapeutic development where enhanced translational efficiency and evasion of IFIT1-mediated innate immune recognition are critical design criteria.

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